1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone
Description
1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with an amino group at position 5 and an acetyl group at position 2. The amino group enhances solubility and hydrogen-bonding capacity, while the acetyl moiety offers a site for further functionalization. Its synthesis typically involves cyclization reactions of aminopyrazole precursors with ketones or aldehydes under acidic or catalytic conditions .
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1-(5-aminopyrazolo[1,5-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H9N3O/c1-6(13)8-5-11-12-3-2-7(10)4-9(8)12/h2-5H,10H2,1H3 |
InChI Key |
DKNWPKSUGSZHIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=C(C=CN2N=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone can be synthesized through a multi-step process involving the cycloaddition of N-aminopyridinium ylides and ynals. This reaction builds the pyrazolo[1,5-a]pyridine core while introducing the amino group at the 5-position . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cycloaddition process.
Industrial Production Methods: Industrial production of 1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino group at the 5-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazolo[1,5-a]pyridines.
Scientific Research Applications
Inhibition of Phosphoinositide 3-Kinase (PI3K)
Research indicates that 1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone acts as a potent inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell proliferation and survival pathways. The compound’s ability to inhibit PI3K has been extensively studied through biochemical assays and molecular docking studies. These investigations have shown that the compound exhibits significant binding affinity towards different PI3K isoforms, indicating its potential as an anticancer agent .
Antimicrobial Properties
In addition to its anticancer potential, this compound has been evaluated for its antimicrobial activities. Studies suggest that derivatives of pyrazolo[1,5-a]pyridine compounds demonstrate effectiveness against various bacterial strains, including those responsible for tuberculosis. The inhibition of mycobacterial ATP synthase by pyrazolo[1,5-a]pyrimidines represents a promising approach for developing new treatments against Mycobacterium tuberculosis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone. Modifications at various positions on the pyrazolo and pyridine rings can significantly affect biological activity:
| Modification Position | Effect on Activity |
|---|---|
| 3-position | Enhances binding affinity to PI3K |
| 5-position | Influences antimicrobial activity |
| Ethanone group | Critical for maintaining biological activity |
Research has shown that specific substitutions can lead to enhanced potency against targeted enzymes or receptors, paving the way for new therapeutic agents with improved pharmacokinetic properties .
Case Studies
Several studies have documented the therapeutic potential of 1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone:
- Cancer Therapeutics : A study demonstrated that compounds derived from this scaffold effectively inhibited tumor growth in vitro and in vivo models by targeting PI3K pathways .
- Antitubercular Activity : Research highlighted novel derivatives exhibiting potent anti-mycobacterial activity with low toxicity profiles, suggesting their viability as new treatments for tuberculosis infections .
Mechanism of Action
The mechanism by which 1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyridine derivatives exhibit diverse biological and chemical properties depending on substituents and ring modifications. Below is a detailed comparison with structurally related compounds:
Structural Analogues with Substituent Variations
- 1-(5-Bromopyrazolo[1,5-a]pyridin-3-yl)ethanone (CAS: Disclosed in ): Key Difference: Bromine replaces the amino group at position 4.
- 1-(6-Methoxypyrazolo[1,5-b]pyridazin-3-yl)ethanone (CAS: 551920-20-8, ): Key Difference: Pyridazine ring replaces pyridine, and a methoxy group is present at position 5.
- 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone (CAS: 29096-64-8, ): Key Difference: Imidazo[1,2-a]pyridine core instead of pyrazolo[1,5-a]pyridine. Impact: The imidazole ring introduces additional nitrogen atoms, improving coordination capabilities as a ligand. However, the lack of an amino group reduces nucleophilicity compared to the target compound .
Complex Derivatives with Extended Architectures
- 1-(5-((1R,3s,5S)-8-Azabicyclo[3.2.1]octan-3-yl)pyrazolo[1,5-a]pyrimidin-6-yl)ethanone (CAS: 1319248-71-9, ): Key Feature: Bicyclic octane moiety fused to the pyrazolo[1,5-a]pyrimidine core. The amino group’s position and the acetyl group’s orientation differ significantly from the target compound, altering solubility and steric interactions .
- 2-(2-((5-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol (): Key Feature: Ethoxyethanol side chain linked via an amino group. Comparison: The hydrophilic side chain enhances water solubility, addressing a common limitation of pyrazolo[1,5-a]pyrimidines. This modification contrasts with the acetyl group in the target compound, which is more amenable to further synthetic derivatization .
Research Findings and Trends
- Synthetic Accessibility : The target compound is more readily synthesized than bicyclic derivatives (e.g., ), which require multi-step protocols .
- Biological Relevance: Amino-substituted pyrazolo[1,5-a]pyridines show higher binding affinity to kinases compared to brominated analogues, as observed in cytotoxicity studies .
- Materials Potential: Methoxy and trifluoromethyl derivatives exhibit superior stability in optoelectronic applications compared to amino-substituted compounds .
Biological Activity
1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone, a compound with the molecular formula CHNO and a molecular weight of approximately 175.19 g/mol, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of 1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone features a pyrazolo[1,5-a]pyridine core, which is significant in drug design due to its ability to interact with various biological targets. The compound's CAS number is 1101120-88-0, and it is characterized by the presence of an amine group that enhances its reactivity and biological interactions .
Antimicrobial Properties
Research has indicated that derivatives of pyrazolo[1,5-a]pyridine, including 1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone, exhibit promising antimicrobial activity . A study assessing various pyrazole derivatives found that they possess significant inhibitory effects against pathogenic bacteria and fungi. The mechanism involves interference with bacterial cell wall synthesis and metabolic pathways .
Anticancer Activity
The compound has shown anticancer potential , particularly against colon cancer cell lines (CaCO-2). In vitro studies revealed that it induces apoptosis in cancer cells while exhibiting low cytotoxicity toward normal fibroblast cell lines . This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Enzyme Inhibition
1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone has been identified as a potent inhibitor of several key enzymes involved in cancer metabolism and cell signaling pathways. Notably, it inhibits phosphoinositide 3-kinase (PI3K), which plays a critical role in cellular growth and survival . The inhibition of PI3K can lead to reduced proliferation of cancer cells and enhanced apoptosis.
Structure-Activity Relationship (SAR)
Understanding the SAR of 1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone is essential for optimizing its biological activity. Modifications to the pyrazole ring or substituents on the nitrogen atoms can significantly impact its potency and selectivity against various biological targets. For instance, structural analogs have been synthesized to enhance their affinity for specific receptors or enzymes .
| Compound | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| 1 | PI3K Inhibition | 0.5 | Potent inhibitor |
| 2 | Anticancer | 2.0 | Selective for CaCO-2 |
| 3 | Antimicrobial | 10.0 | Broad-spectrum activity |
Case Studies
Several case studies highlight the therapeutic potential of 1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone:
- Antituberculosis Research : A focused library of pyrazolo derivatives was screened for antitubercular activity, revealing that compounds similar to 1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone inhibited Mycobacterium tuberculosis effectively without significant cytotoxicity .
- Cancer Cell Line Studies : In a comparative study on various pyrazole derivatives against colon cancer cell lines, 1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone demonstrated superior efficacy in inducing apoptosis compared to traditional chemotherapeutics .
Q & A
Basic Research Question
- NMR Spectroscopy : Confirms substitution patterns and amine proton integration.
- Mass Spectrometry (MS) : Validates molecular weight (e.g., C10H10N2O derivatives align with m/z 174 ).
- X-ray Crystallography : SHELXL/SHELXS software refines crystal structures, resolving bond angles and packing interactions . ORTEP-III generates graphical representations of thermal ellipsoids .
What are the key reactivity patterns of the pyrazolo[1,5-a]pyridine core?
Basic Research Question
- Nucleophilic Substitution : The 5-amino group participates in coupling reactions (e.g., with heteroaryl chlorides) .
- Thermal Stability : Decomposition at 100°C under pressure generates pyridylcarbenes, leading to cyclopropane derivatives .
- Condensation Reactions : Reacts with hydrazines or enaminones to form fused heterocycles (e.g., pyridazinones) .
How can researchers optimize synthetic yield and purity for complex derivatives?
Advanced Research Question
- Catalyst Selection : Palladium(II) acetate with BINAP ligands enhances amination efficiency .
- Base Choice : Cesium carbonate outperforms weaker bases in deprotonating amines for coupling .
- Solvent Optimization : Toluene or aqueous ethanol improves reaction homogeneity and reduces side products .
How should researchers resolve contradictions between spectral data and crystallographic results?
Advanced Research Question
- Cross-Validation : Compare NMR-derived torsion angles with X-ray data using SHELXPRO .
- Dynamic Effects : Account for solution-phase conformational flexibility (e.g., amine tautomerism) not observed in static crystal structures .
- DFT Calculations : Density functional theory (e.g., Colle-Salvetti correlation-energy models) predicts electron density mismatches .
What computational strategies model the electronic properties of this compound?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvent interactions affecting bioavailability .
- Docking Studies : Map the pyrazolo[1,5-a]pyridine core to enzyme active sites (e.g., IRAK4 inhibition ).
What mechanisms underlie its biological activity in anticancer studies?
Advanced Research Question
- Enzyme Inhibition : Pyrazolo[1,5-a]pyrimidine derivatives (e.g., compound 7c) inhibit HEPG2-1 liver carcinoma cells via topoisomerase II binding (IC50 = 2.70 µM) .
- Structural Analogs : Modifications at the 3-acetyl group enhance selectivity for kinase targets (e.g., IRAK4) .
What decomposition pathways occur under thermal or photolytic stress?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
